molecular formula C19H21ClN4O B5630366 7-chloro-1-methyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole

7-chloro-1-methyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole

Cat. No. B5630366
M. Wt: 356.8 g/mol
InChI Key: RGHSXROWQLPLGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex indole derivatives often involves multi-step processes including amino protection, nucleophilic reaction, and deprotection, purified by techniques such as silica gel chromatography. These processes are designed to yield high-purity products suitable for further chemical modification or evaluation of biological activity (Guo Qian-yi, 2011).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized using various spectroscopic techniques, including IR, GC-MS, and 1H-NMR. These methods allow for the detailed identification of the molecular framework and substitution patterns critical to the compound's reactivity and biological activity (Guo Qian-yi, 2011).

Chemical Reactions and Properties

Indole derivatives engage in a variety of chemical reactions, including nucleophilic substitution reactions that are facilitated by the presence of electron-withdrawing groups. These reactions are essential for the further functionalization of the indole core and the development of new compounds with potential biological activities (P. Rodríguez-Dafonte et al., 2009).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's application in different fields, determining its behavior in various solvents and conditions (S. Shamanth et al., 2020).

Mechanism of Action

The mechanism of action of imidazole and indole derivatives can vary widely depending on their specific structure and the biological system they interact with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

(7-chloro-1-methylindol-2-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O/c1-22-11-8-21-18(22)13-6-9-24(10-7-13)19(25)16-12-14-4-3-5-15(20)17(14)23(16)2/h3-5,8,11-13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHSXROWQLPLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC4=C(N3C)C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1-methyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole

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